PKI-166 (hydrochloride) is a synthetic, low-molecular-weight compound belonging to the pyrrolo-pyrimidine class of molecules. [] It is recognized in scientific literature as a potent, reversible, and selective inhibitor of the tyrosine kinase activity of specific epidermal growth factor receptors (EGFRs), mainly EGFR (also known as HER1 or ErbB1) and HER2 (also known as ErbB2). [, , , , , , ] This inhibitory action on EGFR signaling pathways makes PKI-166 a valuable tool in investigating the role of EGFRs in various cellular processes and disease models. [, , ]
Specific details about the molecular structure of PKI-166 are not provided in the abstracts. The chemical name, 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol, indicates it is a pyrrolo-pyrimidine derivative. [, ] More detailed structural information, including bond lengths, angles, and conformation, would require access to the full publications or crystallographic data.
PKI-166 exerts its biological effects by inhibiting the tyrosine kinase activity of EGFR and HER2 receptors. [, , , , , , ] These receptors are transmembrane proteins involved in cellular signaling pathways that regulate cell growth, proliferation, survival, and differentiation. [] By blocking the kinase activity, PKI-166 prevents the downstream signaling cascade initiated by these receptors, ultimately leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth and metastasis in various cancer models. [, , , ]
Cancer Research: PKI-166 demonstrated significant anti-tumor activity in several cancer models, including prostate, [, ] renal, [] epidermoid carcinoma, [] and breast cancer. [] It effectively inhibited cell proliferation, induced apoptosis, and suppressed tumor growth in these models. [, , ] Additionally, PKI-166 was investigated as a potential therapeutic agent for androgen-independent prostate cancer due to its ability to inhibit ErbB1/ErbB2 RTKs signaling, which plays a significant role in this type of cancer. [, ]
Cardiovascular Research: PKI-166 exhibited cardiovascular benefits in a hypertensive chronic kidney disease model by attenuating hypertension, maintaining cardiac function, and restoring impaired vascular function, independent of its effects on renal injury. [] This suggests a potential role for PKI-166 in addressing cardiovascular complications associated with chronic kidney disease.
Understanding EGFR Signaling: PKI-166 has been utilized as a research tool to investigate the role of EGFR signaling in different cellular processes. For instance, it was used to study the regulation of glycoprotein Ib-IX-von Willebrand factor interaction mediated by cAMP-dependent protein kinase-mediated phosphorylation. [] This study provided insights into the molecular mechanisms governing platelet adhesion and activation.
Drug Delivery Systems: Researchers explored incorporating PKI-166 into novel drug delivery systems, such as HPMA copolymer conjugates, to enhance the therapeutic index of HER2-targeted therapy in breast cancer. [] These conjugates aimed to improve drug delivery, potentially overcoming limitations associated with traditional chemotherapy.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4